molecular formula C12H11NO3S B6415494 5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% CAS No. 1261900-70-2

5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6415494
CAS RN: 1261900-70-2
M. Wt: 249.29 g/mol
InChI Key: NZXUYDRARZQEKI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, also known as 5-HMP, is a synthetic compound that has seen a variety of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is known for its unique properties and potential applications.

Scientific Research Applications

5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the study of the mechanism of action of certain drugs, the study of the biochemical and physiological effects of certain compounds, and the study of the pharmacokinetics of certain compounds. It has also been used in the synthesis of other compounds, such as 5-methyl-2-(3-methylsulfonylphenyl)pyridine and 4-methyl-2-(3-methylsulfonylphenyl)pyridine.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, it has been suggested that 5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% may act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been shown to have an effect on the serotonin receptor, which is involved in the regulation of mood and emotion. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and the body’s response to stress.

Advantages and Limitations for Lab Experiments

5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high degree of purity. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable, and its effects may vary depending on the type of experiment being conducted. In addition, it may interfere with the results of certain experiments due to its mechanism of action.

Future Directions

There are a number of potential future directions for 5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% research. These include the development of new synthesis methods for the compound, the further study of its mechanism of action, and the exploration of its potential applications in drug discovery and development. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be conducted on its potential toxicity and side effects.

Synthesis Methods

5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% can be synthesized via a variety of methods, including the reaction of 3-methylsulfonylphenol with pyridine in the presence of an acid catalyst. This reaction can be carried out in either an aqueous or organic medium and yields a product with 95% purity. Other methods of synthesis include the reaction of 3-methylsulfonylphenol with pyridine in the presence of an alkylating agent, such as ethyl iodide, and the reaction of 3-methylsulfonylphenol with pyridine in the presence of a palladium catalyst.

properties

IUPAC Name

6-(3-methylsulfonylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXUYDRARZQEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692728
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-70-2
Record name 3-Pyridinol, 6-[3-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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